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molecular formula C8H9ClN2O3 B1273270 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride CAS No. 5425-81-0

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Cat. No. B1273270
M. Wt: 216.62 g/mol
InChI Key: UJBOVJRECBNSDI-UHFFFAOYSA-N
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Patent
US08722901B2

Procedure details

Hexamethylenetetramine (20.1 g) was added to a solution of 2-bromo-1-(4-nitrophenyl)ethanone (step A product, 25 g) in DCM (250 ml) and the mixture was stirred for 1 hour. It was then filtered and the residue was dissolved in ethanolic HCl (40 mL HCl in 162 ml EtOH). The ethanolic solution was stirred for 3 hours and was left undisturbed for 2 days. The solution was filtered and the residue was washed with water and dried to yield 11.8 g (72%) of the title compound. 1HNMR (DMSO-d6, 300 MHz): δ 8.3 (bs, 3H), 8.38 (d, 2H), 8.27 (d, 2H), 4.68 (s, 2H).
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)C[N:2]1C3.Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)=[O:14].C(Cl)[Cl:25]>>[ClH:25].[NH2:2][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
25 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanolic HCl (40 mL HCl in 162 ml EtOH)
STIRRING
Type
STIRRING
Details
The ethanolic solution was stirred for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
was left undisturbed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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